molecular formula C8H5ClN4 B1343368 2-Chloro-4-pyridin-3-yl-1,3,5-triazine CAS No. 1053656-03-3

2-Chloro-4-pyridin-3-yl-1,3,5-triazine

Cat. No. B1343368
CAS RN: 1053656-03-3
M. Wt: 192.6 g/mol
InChI Key: ICCJPZWJQCTSHD-UHFFFAOYSA-N
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Description

Triazines are a class of nitrogen-containing heterocycles. The triazine structure is often incorporated into various pharmaceuticals, dyes, resins, and explosives . The compound “2,4,6-tris (3’- (pyridin-3-yl)biphenyl-3-yl)-1,3,5-triazine” has a wheel-shaped structure with a 1,3,5-triazine core and three side arms of 3-pridylbiphenyl, and pyridines on the peripheral .


Molecular Structure Analysis

The molecular structure of triazine derivatives can vary greatly depending on the substituents attached to the triazine ring. For example, “2,4,6-tris (3’- (pyridin-3-yl)biphenyl-3-yl)-1,3,5-triazine” has a wheel-shaped structure with a 1,3,5-triazine core and three side arms of 3-pridylbiphenyl .


Chemical Reactions Analysis

The chemical reactions involving triazine derivatives can be quite diverse. For instance, it was found that in aqueous media, Cu 2+ ions promote the hydrolysis of 2-tpt to form bis (2-pyridylcarbonyl) amide anion .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “2-Chloro-4- (pyridin-3-yl)pyrimidine”, the molecular weight is 191.62 g/mol, and it has a topological polar surface area of 38.7 Ų .

Scientific Research Applications

Heterocyclic Building Blocks

This compound can be used as a heterocyclic building block in the synthesis of more complex chemical structures . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.

Antibacterial Applications

Compounds with a similar structure have shown promising antibacterial activity . They have been tested against a variety of bacterial strains and have shown potential in combating drug-resistant bacterial pathogens.

Antimicrobial Applications

In addition to antibacterial activity, these compounds also exhibit antimicrobial properties . They have been tested against a variety of yeasts and filamentous fungi, showing potential in the treatment of various microbial infections.

Antiviral Applications

While specific antiviral applications for this compound are not mentioned in the search results, pyridine compounds in general have been known to exhibit antiviral activities . Further research could explore this potential application.

5. Treatment of Hyperglycemia and Related Conditions Compounds with similar structures have shown efficacy in reducing blood glucose levels . This suggests potential applications in the treatment of conditions involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, and diabetes as a consequence of obesity.

Synthesis of Esters

The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis . This suggests that “2-Chloro-4-pyridin-3-yl-1,3,5-triazine” could potentially be used in similar applications.

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For a similar compound, “3-chloro-4- (pyridin-3-yl)-1,2,5-thiadiazole”, it is classified as Acute Tox. 3 Oral - Eye Dam. 1 .

properties

IUPAC Name

2-chloro-4-pyridin-3-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-2-1-3-10-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCJPZWJQCTSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281588
Record name 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-pyridin-3-yl-1,3,5-triazine

CAS RN

1053656-03-3
Record name 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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